N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines fluorenyl, methylphenyl, and pyrrolidinecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl and methylphenyl intermediates, which are then coupled with a pyrrolidinecarboxamide derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols or amines. Substitution reactions can result in a variety of substituted fluorenyl or pyrrolidinecarboxamide compounds.
Scientific Research Applications
N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-9H-fluoren-2-yl-1-phenyl-5-oxo-3-pyrrolidinecarboxamide
- N-9H-fluoren-2-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- N-9H-fluoren-2-yl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-6-9-21(10-7-16)27-15-19(14-24(27)28)25(29)26-20-8-11-23-18(13-20)12-17-4-2-3-5-22(17)23/h2-11,13,19H,12,14-15H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPOIXDPHLPDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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